molecular formula C14H12N4 B14078136 Ethenetricarbonitrile, (2,4,6-trimethylanilino)- CAS No. 23957-72-4

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-

Katalognummer: B14078136
CAS-Nummer: 23957-72-4
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: WKZSXUIEPPHMAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, typically involves the reaction of 2,4,6-trimethylaniline with ethenetricarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, include other ethenetricarbonitrile derivatives with different substituents on the anilino group. Examples include:

Uniqueness

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, is unique due to the presence of the trimethylanilino group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

23957-72-4

Molekularformel

C14H12N4

Molekulargewicht

236.27 g/mol

IUPAC-Name

2-(2,4,6-trimethylanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C14H12N4/c1-9-4-10(2)14(11(3)5-9)18-13(8-17)12(6-15)7-16/h4-5,18H,1-3H3

InChI-Schlüssel

WKZSXUIEPPHMAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=C(C#N)C#N)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.